molecular formula C15H14ClN5O2S2 B2563896 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 886927-98-6

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2563896
CAS No.: 886927-98-6
M. Wt: 395.88
InChI Key: YBNDGONLYPANNX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O2S2 and its molecular weight is 395.88. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S2/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNDGONLYPANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiophene moiety , which is known to enhance biological activity through various mechanisms. The presence of the sulfanyl group may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

  • Antibacterial Properties : Research has shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have exhibited minimum inhibitory concentrations (MIC) as low as 3.125μg/mL3.125\,\mu g/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Triazoles are also potent antifungal agents. Compounds in this class have demonstrated efficacy against fungi such as Candida albicans, with some derivatives showing MIC values comparable to standard antifungal treatments .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole moiety have been associated with the inhibition of cancer cell proliferation through various pathways:

  • Mechanisms of Action : Triazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, they may inhibit key enzymes involved in cancer cell metabolism.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that certain compounds exhibited strong antibacterial activity against E. coli and Bacillus subtilis. The most active compounds showed inhibition zones ranging from 19mm19\,mm to 23mm23\,mm, highlighting their potential as effective antimicrobial agents .

Study 2: Anticancer Properties

In vitro studies have demonstrated that triazole derivatives can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The compounds were found to induce cell cycle arrest and apoptosis at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural components:

Structural FeatureInfluence on Activity
Sulfanyl Group Enhances interaction with biological targets
Chloro Substituent Increases lipophilicity and cellular uptake
Methoxy Group Modulates electronic properties and enhances solubility

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of triazole derivatives are particularly noteworthy. Several studies have reported that compounds with a triazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve the disruption of cellular pathways leading to programmed cell death .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. These studies reveal binding affinities and modes of action that are crucial for understanding the compound's efficacy as a therapeutic agent. For example, docking simulations have illustrated strong interactions with specific receptors involved in cancer progression and microbial resistance .

Synthesis and Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer effects using standard assays like the Sulforhodamine B assay for cancer cells and disc diffusion methods for bacteria. The results indicated that certain derivatives exhibited promising activity against resistant strains of bacteria and effective inhibition of cancer cell proliferation .

Stress-Protective Effects

Another interesting application involves exploring the stress-protective effects of sodium salts derived from triazole compounds. Research has shown that these derivatives can positively influence physiological parameters and improve behavioral responses in animal models subjected to stress, indicating potential therapeutic applications in neuroprotection .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide?

  • Methodological Answer : The compound is synthesized via a multi-step process. First, 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione is prepared as a core intermediate. This intermediate is then reacted with a chloroacetamide derivative (e.g., 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide) in a basic ethanol-water medium. Potassium hydroxide (KOH) is used to deprotonate the thiol group, facilitating nucleophilic substitution. The reaction is refluxed for 1 hour, followed by precipitation in water, filtration, and recrystallization from ethanol . Modifications in substituents (e.g., thiophene vs. furan) can alter reaction yields, requiring optimization of solvent ratios and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the presence of key functional groups (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Provides absolute configuration confirmation, particularly for resolving steric effects in the triazole-thioacetamide moiety .
  • HPLC-DAD : Validates purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or arylacetamide groups) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Thiophene vs. Furan : Thiophene-containing derivatives exhibit higher anti-exudative activity (AEA) due to enhanced lipophilicity and π-π stacking with target proteins .

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., Cl at the 5-position) improve stability and receptor binding affinity. For example, 5-chloro-2-methoxyphenyl derivatives show 40% higher AEA compared to unsubstituted analogs in carrageenan-induced edema models .

  • Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups enhance redox activity, while sulfonyl groups increase metabolic stability .

    Table 1: Substituent Effects on Anti-Exudative Activity (AEA)

    Substituent on TriazoleAEA (% Inhibition at 10 mg/kg)Reference
    Thiophen-2-yl62%
    Furan-2-yl48%
    5-Chloro-2-methoxyphenyl75%

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Experimental Models : In vivo models (e.g., rat vs. mouse) may yield variable immune responses. Standardize models using ISO guidelines for inflammation studies.
  • Dosage Regimens : Compare bioactivity at equivalent doses (e.g., 10 mg/kg vs. 20 mg/kg) and adjust for pharmacokinetic parameters like bioavailability .
  • Analytical Variability : Cross-validate assays (e.g., ELISA for cytokine profiling vs. plethysmometry for edema measurement) to confirm mechanistic consistency .

Q. What are the key challenges in developing validated HPLC methods for quantifying this compound in biological matrices?

  • Methodological Answer : Challenges include:

  • Matrix Interference : Plasma proteins and lipids can obscure detection. Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) .
  • Column Selection : Polar embedded C18 columns (e.g., Waters Atlantis T3) improve retention of polar metabolites.
  • Detection Sensitivity : Optimize UV detection at 260–280 nm or employ LC-MS/MS with electrospray ionization (ESI+) for nanogram-level quantification .

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